3-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,5-dimethoxyphenyl)urea
Description
This compound is a urea derivative featuring a pyrazine ring substituted with a 3-chlorophenyl group and a urea moiety linked to a 3,5-dimethoxyphenyl group. Such structural attributes are often leveraged in medicinal chemistry for targeting enzymes or receptors, particularly kinases, due to the urea group’s ability to act as a hydrogen-bond donor/acceptor .
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)-3-oxopyrazin-2-yl]-3-(3,5-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O4/c1-27-15-9-13(10-16(11-15)28-2)22-19(26)23-17-18(25)24(7-6-21-17)14-5-3-4-12(20)8-14/h3-11H,1-2H3,(H2,21,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBYGCBOXLANER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=NC=CN(C2=O)C3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,5-dimethoxyphenyl)urea typically involves the following steps:
Formation of the pyrazinone core: The pyrazinone core can be synthesized by the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl derivative reacts with the pyrazinone core.
Attachment of the dimethoxyphenyl group: The dimethoxyphenyl group is attached via a coupling reaction, often using a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,5-dimethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl and dimethoxyphenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: Research suggests it may have therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,5-dimethoxyphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Urea-Based Libraries ()
A series of urea derivatives synthesized in Molecules (2013) share structural similarities with the target compound. These analogues feature variations in aryl substituents on the urea moiety, providing insights into structure-activity relationships (SAR):
| Compound ID | Substituent on Urea Moiety | Yield (%) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 11f | 3-Chlorophenyl | 85.1 | 500.2 | Cl substituent enhances electrophilicity |
| 11l | 3-Methoxyphenyl | 85.2 | 496.3 | Methoxy group improves solubility |
| 11b | 3,5-Dichlorophenyl | 83.7 | 534.2 | Dual Cl groups increase lipophilicity |
| 11m | 3,5-Di(trifluoromethyl)phenyl | 84.7 | 602.2 | Strong electron-withdrawing CF₃ groups |
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3,5-dimethoxyphenyl group (electron-donating) contrasts with chloro or trifluoromethyl groups (electron-withdrawing) in analogues like 11b or 11m. Methoxy groups may enhance aqueous solubility and modulate target binding via polar interactions .
- Synthetic Yields : Yields for urea derivatives with methoxy groups (e.g., 11l: 85.2%) are comparable to those with halogens (e.g., 11f: 85.1%), suggesting similar synthetic accessibility .
Pharmacologically Active Urea Analogues ()
The compound PD173074, a kinase inhibitor, shares a urea linkage and a 3,5-dimethoxyphenyl group with the target compound. Key differences include:
- Core Structure : PD173074 contains a pyrido[2,3-d]pyrimidin-7-yl core, whereas the target compound uses a pyrazine ring. Pyrazines are smaller and may offer distinct binding modes.
- Substituent Effects : The tert-butyl group in PD173074 enhances hydrophobic interactions, while the target’s 3-chlorophenyl group may prioritize halogen bonding or π-π stacking .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Electronic Effects : The 3,5-dimethoxy groups in the target compound likely improve solubility and reduce cytotoxicity compared to halogenated analogues (e.g., 11b, 11m) while maintaining hydrogen-bonding capacity .
- Synthetic Viability : High yields (~85%) for similar urea derivatives () indicate feasible scalability for the target compound .
Biological Activity
The compound 3-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,5-dimethoxyphenyl)urea is a synthetic organic molecule with a complex structure that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H17ClN4O4
- Molecular Weight : 400.8 g/mol
- CAS Number : 1105196-18-6
The structure includes a pyrazinone core, a chlorinated phenyl group, and a dimethoxyphenyl urea moiety, which contribute to its reactivity and biological properties.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Antitumor Activity :
- Studies have shown that derivatives of similar structures can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. The specific effects of this compound on different cancer cell lines remain to be fully characterized in detail.
-
Enzyme Inhibition :
- The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to the modulation of their activity. For instance, it could act as an inhibitor of certain proteases or kinases, which are critical in cancer and inflammatory processes.
-
Anti-inflammatory Effects :
- Similar compounds have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) and reducing oxidative stress markers. This suggests potential therapeutic applications in conditions like rheumatoid arthritis or other inflammatory diseases.
The precise mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:
- Receptor Modulation : Binding to specific receptors involved in cell signaling pathways.
- Enzymatic Interactions : Modulating the activity of enzymes linked to disease pathways.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits specific proteases/kinases | |
| Anti-inflammatory | Reduces cytokine production |
Case Study: Antitumor Effects
A study exploring the antitumor effects of structurally related compounds showed that they significantly inhibited the growth of various cancer cell lines. The mechanism was attributed to the induction of apoptosis via activation of caspase pathways.
Case Study: Anti-inflammatory Activity
In an animal model of adjuvant-induced arthritis, compounds with similar structures demonstrated significant reductions in paw swelling and inflammatory markers. The treatment resulted in decreased levels of TNF-alpha and IL-6, indicating a strong anti-inflammatory effect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
